2-(1H-pyrazol-1-yl)thiazole
Overview
Description
2-(1H-pyrazol-1-yl)thiazole is a heterocyclic compound that features both a pyrazole and a thiazole ring. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The pyrazole ring consists of a five-membered ring with two adjacent nitrogen atoms, while the thiazole ring contains both sulfur and nitrogen atoms in a five-membered ring.
Mechanism of Action
Target of Action
2-(1H-pyrazol-1-yl)thiazole and its derivatives have been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of these compounds are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are communicable diseases affecting millions of people worldwide .
Mode of Action
The mode of action of this compound involves interaction with its targets leading to significant changes. A molecular simulation study justified the potent in vitro antipromastigote activity of a derivative of this compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This interaction disrupts the normal functioning of the target organisms, leading to their death .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the target organisms, disrupting their growth and reproduction
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability
Result of Action
The result of the action of this compound is the inhibition of the growth and reproduction of the target organisms, leading to their death . This results in the alleviation of the symptoms of the diseases caused by these organisms, namely leishmaniasis and malaria .
Biochemical Analysis
Biochemical Properties
Compounds containing pyrazole and thiazole moieties have been found to interact with various enzymes and proteins
Cellular Effects
Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-1-yl)thiazole can be achieved through various methods. One common approach involves the condensation of 3,5-dimethyl-1H-pyrazole-1-carbothioamide with unsymmetrical 1,3-diketones under solvent-free conditions. This method is eco-friendly and regioselective, utilizing N-bromosuccinimide as a catalyst . Another method involves the reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide in the presence of various carbonyl compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-pyrazol-1-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings .
Scientific Research Applications
2-(1H-pyrazol-1-yl)thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
1,2,3-triazole-containing thiazole derivatives: These compounds also exhibit significant biological activities, including antimicrobial and antioxidant properties.
Pyrazole derivatives: Compounds such as pyrazofurin, encorafenib, and celecoxib share the pyrazole scaffold and are known for their diverse pharmacological effects.
Uniqueness: 2-(1H-pyrazol-1-yl)thiazole stands out due to its dual heterocyclic structure, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a versatile and valuable compound for research and development .
Properties
IUPAC Name |
2-pyrazol-1-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-2-8-9(4-1)6-7-3-5-10-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMRJHRHQBPLPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities have been reported for 2-(1H-pyrazol-1-yl)thiazole derivatives?
A1: Research indicates that this compound derivatives exhibit promising antifungal and antibacterial activities. Studies have demonstrated their efficacy against various fungal strains, including Bremia lactuca, Sphaerotheca fuliginea, and Botrytis cinerea []. Additionally, these compounds have shown activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) [].
Q2: How does the structure of this compound influence its biological activity?
A2: Structure-activity relationship (SAR) studies have revealed that modifications to the this compound scaffold can significantly impact its biological activity. For instance, introducing long alkyl chains at the 3-position of the pyrazole ring, along with the presence of a trifluoromethyl group at the 5-position, has been associated with enhanced antibacterial and antifungal properties []. Similarly, incorporating various amide substituents at the 5-position of the thiazole ring has been shown to influence fungicidal activity against specific plant pathogens [].
Q3: What synthetic approaches are commonly employed to prepare this compound derivatives?
A3: A common strategy for synthesizing 2-(1H-pyrazol-1-yl)thiazoles involves a multi-step process. Initially, a [3+2] cyclocondensation reaction between a substituted 1,1,1-trifluoro-4-methoxyalk-3-en-2-one and a semicarbazide or thiosemicarbazide yields a 1H-pyrazole intermediate []. This intermediate can be further reacted with a suitable electrophile, such as 2-bromoacetophenone, to form the desired this compound scaffold through another [3+2] cyclocondensation [].
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